3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H11N5O/c10-4-1-3-7-13-9(14-15-7)8-11-5-2-6-12-8/h2,5-6H,1,3-4,10H2 |
InChI Key |
NHFHPXUXENOVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aminonitriles with amidines can lead to the formation of oxadiazole rings . The reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the pyrimidine and oxadiazole moieties in its structure is believed to contribute to its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine could be further explored for its therapeutic potential in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary in vitro studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells .
Agricultural Science
Pesticidal Activity
In agricultural applications, this compound has been investigated for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to mortality or reduced fertility. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects .
Herbicidal Properties
Additionally, the compound has been assessed for herbicidal activity. Laboratory experiments demonstrate that it can effectively inhibit the growth of certain weed species without adversely affecting crop yields. This selective herbicidal action makes it a candidate for developing environmentally friendly herbicides .
Materials Science
Polymer Synthesis
In materials science, the compound is being explored as a building block for synthesizing novel polymers with enhanced properties. The incorporation of oxadiazole units into polymer chains can improve thermal stability and mechanical strength. Research is ongoing to optimize polymer formulations for applications in coatings and advanced materials .
Nanomaterials Development
Furthermore, this compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating nanocomposites with tailored electronic and optical properties for use in sensors and electronic devices .
Mechanism of Action
The mechanism of action of 3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Pyrimidine vs.
- Halogenated Aromatics : Fluorine or chlorine substituents (e.g., in and ) increase lipophilicity and improve blood-brain barrier penetration, critical for CNS-targeted agents .
- Alkyl Chains : Longer chains (e.g., decylphenyl in ) enhance hydrophobic interactions but may reduce solubility .
Biological Activity
3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₈H₉N₅O |
| Molecular Weight | 179.19 g/mol |
| CAS Number | 1154008-12-4 |
| IUPAC Name | This compound |
Biological Activity
Research indicates that compounds containing the oxadiazole and pyrimidine moieties exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit tumor cell proliferation. For instance, a series of oxadiazole-pyrimidine derivatives were tested against various human cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The potential of this compound as an enzyme inhibitor has been explored, particularly against kinases involved in cancer signaling pathways. It has shown promising results in inhibiting specific kinases with IC50 values comparable to established inhibitors in the field .
The biological activity of this compound is hypothesized to involve:
- Interaction with Target Proteins : The compound may bind to active sites on target proteins such as kinases or enzymes involved in metabolic pathways.
- Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound:
- Antitumor Study : A recent study evaluated a series of oxadiazole derivatives for their anti-cancer properties. Among them, this compound exhibited an IC50 value of 25 µM against MCF7 breast cancer cells .
- Antimicrobial Evaluation : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
- Kinase Inhibition Study : The compound was evaluated for its ability to inhibit ABL kinase activity in vitro. It demonstrated an IC50 value of 47 nM, indicating potent inhibitory action compared to other known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
